molecular formula C20H18O3 B402774 2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione CAS No. 178697-89-7

2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B402774
CAS No.: 178697-89-7
M. Wt: 306.4g/mol
InChI Key: QAXGXTUWAFNHCA-UHFFFAOYSA-N
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Description

2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a butoxybenzylidene group attached to the indene-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-butoxybenzaldehyde and indane-1,3-dione in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted indene derivatives.

Scientific Research Applications

2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • N’-(4-butoxybenzylidene)-2-hydroxybenzohydrazide
  • N’-(4-butoxybenzylidene)benzenesulfonohydrazide

Comparison: 2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione is unique due to its indene-1,3-dione core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-[(4-butoxyphenyl)methylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-2-3-12-23-15-10-8-14(9-11-15)13-18-19(21)16-6-4-5-7-17(16)20(18)22/h4-11,13H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXGXTUWAFNHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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